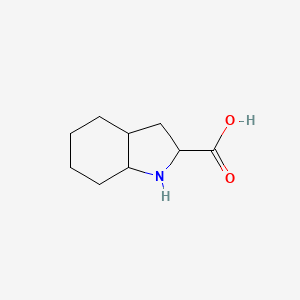

octahydro-1H-indole-2-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

Octahydro-1H-indole-2-carboxylic acid is a key starting material for the synthesis of Perindopril and Trandolapril . A stability-indicating reverse phase HPLC method has been developed and validated for the quantitative determination of all isomers related to this compound .Molecular Structure Analysis

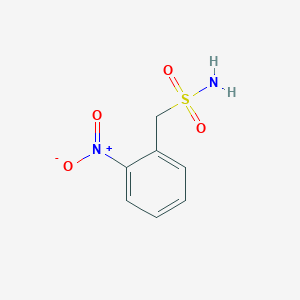

The molecular formula of this compound is C9H15NO2 . The average mass is 169.221 Da and the monoisotopic mass is 169.110275 Da .Chemical Reactions Analysis

This compound is a reactant in the preparation of Perindoprilat, an angiotensin-converting enzyme (ACE) inhibitor .Physical And Chemical Properties Analysis

This compound is a white crystalline solid . It has a density of 1.135±0.06 g/cm3, a melting point of 275-277°C, and a boiling point of 318.6±25.0 °C . It is soluble in methanol and water .Wissenschaftliche Forschungsanwendungen

Quantitative Analysis

Octahydro-1H-indole-2-carboxylic acid, a key material in synthesizing Perindopril and Trandolapril, can be quantitatively determined using a stability-indicating reverse phase HPLC method. This method, validated per ICH guidelines, is sensitive, reliable, and cost-effective for routine analysis, offering a new quality control tool for synthesizing these compounds (Vali et al., 2012).

Synthesis and Biological Activity

Research in the synthesis of indole-2-carboxylic acid derivatives has highlighted their therapeutic potential. A series of derivatives synthesized from 1-Propyl-1H-indole-2-carboxylic acid showed significant antibacterial and moderate antifungal activities, suggesting these compounds could be developed into potent drugs (Raju et al., 2015).

Intermediate in Pharmaceutical Synthesis

The synthesis of Benzyl trans-Octahydro-1H-indole-2-carboxylate Hydrochloride, a key intermediate of Trandolapril, involves a series of complex reactions. This compound's synthesis indicates its crucial role in pharmaceutical production, specifically in developing cardiovascular drugs (Wang Junfang, 2012).

Structural Analysis

Studies on the molecular structure of indole carboxylic acids, including indole-2-carboxylic acid, have been conducted using techniques like X-ray diffraction and infrared spectroscopy. These studies provide essential insights into the molecular configuration of these compounds, which is vital for understanding their reactivity and interaction with biological systems (Morzyk-Ociepa et al., 2004).

Medicinal Chemistry Applications

Indole-2-carboxylic acid derivatives have been investigated for their anti-inflammatory and analgesic properties. This research shows the potential of these compounds in developing new pharmaceuticals for treating pain and inflammation (Sondhi et al., 2007).

Fluorescence Applications

In a study exploring the use of indole carboxylic acids in fluorescence, 1-Substituted 1H-indole-2-carboxylic acids underwent diarylation to produce fluorescent 2,3-diarylindoles. This research demonstrates the potential application of these compounds in developing new materials with fluorescence properties, useful in various scientific and industrial applications (Miyasaka et al., 2009).

Wirkmechanismus

Target of Action

Octahydro-1H-indole-2-carboxylic acid, also known as OHICA, primarily targets the enzyme thymidylate synthase . This enzyme plays a crucial role in DNA synthesis, making it a potential target for anti-cancer activity. Additionally, OHICA is a key starting material for the synthesis of Perindopril and Trandolapril , which are angiotensin-converting enzyme (ACE) inhibitors .

Mode of Action

OHICA is believed to act as an inhibitor of thymidylate synthase. By inhibiting this enzyme, OHICA can potentially disrupt DNA synthesis, thereby inhibiting the proliferation of cancer cells. As a precursor to Perindopril and Trandolapril, OHICA contributes to the inhibition of ACE, which results in decreased plasma angiotensin II .

Biochemical Pathways

The inhibition of ACE leads to a cascade of effects in the body’s biochemical pathways. Decreased plasma angiotensin II leads to decreased vasoconstriction, increased plasma renin activity, and decreased aldosterone secretion . This series of reactions is part of the renin-angiotensin system, which plays a critical role in regulating blood pressure and

Safety and Hazards

Eigenschaften

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108507-42-2 | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Octahydro-1H-indole-2-carboxylic acid itself doesn't directly exert biological effects. It serves as a crucial building block for synthesizing ACE (angiotensin-converting enzyme) inhibitors like Perindopril and Trandolapril. These ACE inhibitors work by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, , , , , , , ] This leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion, ultimately benefiting conditions like hypertension and heart failure. [, ]

A: The molecular formula is C9H15NO2, and the molecular weight is 169.22 g/mol. []

ANone: The provided research papers primarily focus on the synthesis and application of this compound as an intermediate for ACE inhibitors. Information regarding its material compatibility and stability under various conditions isn't explicitly discussed.

ANone: The research papers provided do not suggest any intrinsic catalytic properties of this compound. Its primary role is as a building block in the multi-step synthesis of pharmaceutical compounds.

A: While the provided research doesn't delve into computational studies of this compound itself, one study employed molecular docking to investigate the potential anticancer activity of di-spirooxindole analogs derived from this compound. []

A: Research highlights that the stereochemistry of this compound is crucial for the activity of its derivatives. For instance, the (2S,3aR,7aS) isomer is specifically utilized in the synthesis of Trandolapril. [, ] Furthermore, modifying the N-terminal substituents of tripeptide derivatives significantly impacts their in vitro and in vivo activity as ACE inhibitors. []

ANone: The provided literature primarily focuses on the synthesis and utilization of this compound as an intermediate. Detailed analyses of its inherent stability and formulation strategies are not explicitly discussed.

ANone: The provided research papers concentrate on the scientific aspects and do not provide information on SHE regulations related to this compound.

A: Research demonstrates the efficacy of ACE inhibitors derived from this compound. For instance, DU-1777, a derivative, displayed antihypertensive effects in various hypertensive rat models, including renin-dependent and renin-independent models. [, ] Additionally, di-spirooxindole analogs synthesized from this compound showed promising anticancer activity against specific cancer cell lines. []

ANone: The provided research focuses on the synthesis and initial activity of this compound derivatives. Information regarding long-term use, potential resistance mechanisms, and cross-resistance is not discussed.

ANone: The research papers provided primarily focus on the synthetic and chemical aspects of this compound. Detailed toxicology studies are not included.

A: The development of ACE inhibitors like Perindopril and Trandolapril, both of which use this compound as a key starting material, represents a significant milestone in the treatment of hypertension and heart failure. Research on these drugs has contributed to a deeper understanding of the renin-angiotensin-aldosterone system and its role in cardiovascular diseases. [, ]

A: Research exploring the potential anticancer activity of di-spirooxindole analogs derived from this compound highlights a promising avenue for cross-disciplinary research in medicinal chemistry and oncology. [] This demonstrates the potential for leveraging the structural features of this compound to target different therapeutic areas beyond cardiovascular diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-bromophenyl)methyl]acetamide](/img/structure/B3023397.png)

![1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone](/img/structure/B3023403.png)

![Acetamide, N-[4-bromo-2-(1,1-dimethylethyl)phenyl]-](/img/structure/B3023404.png)

![9-Nitroacenaphtho[1,2-b]quinoxaline](/img/structure/B3023409.png)